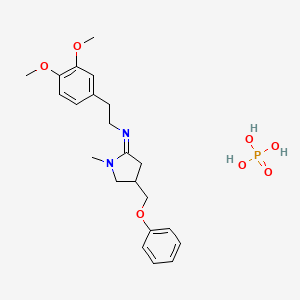
1-Methyl-4-phenoxymethyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound with a molecular formula of C22-H28-N2-O3.H3-O4-P and a molecular weight of 466.52 . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of phenoxymethyl and dimethoxyphenethylimino groups adds to its structural complexity and potential for diverse chemical reactivity.
Méthodes De Préparation
The synthesis of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic routes, including the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxymethyl and dimethoxyphenethylimino groups.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile scaffold for the development of novel biologically active compounds . In biology and medicine, it is used in the design of drug candidates with target selectivity, contributing to the treatment of various diseases . Its unique structural features make it valuable for exploring pharmacophore space and enhancing the stereochemistry of drug molecules.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents play a crucial role in binding to enantioselective proteins, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-Methyl-4-phenoxymethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate stands out due to its unique combination of structural features and reactivity. Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
94222-01-2 |
|---|---|
Formule moléculaire |
C22H31N2O7P |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-(phenoxymethyl)pyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O3.H3O4P/c1-24-15-18(16-27-19-7-5-4-6-8-19)14-22(24)23-12-11-17-9-10-20(25-2)21(13-17)26-3;1-5(2,3)4/h4-10,13,18H,11-12,14-16H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
WANIRCHXJXBOSK-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)COC3=CC=CC=C3.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


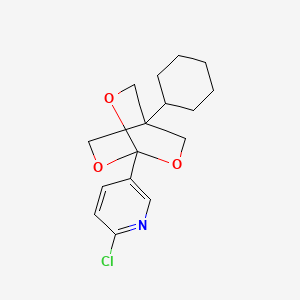
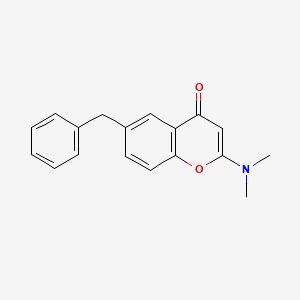

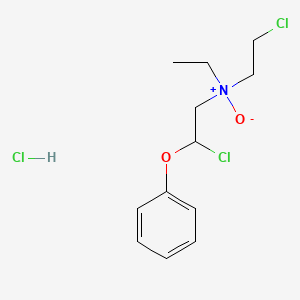
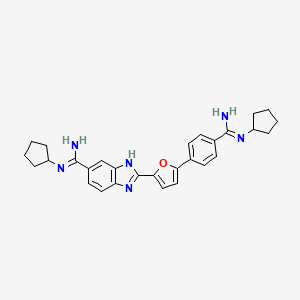
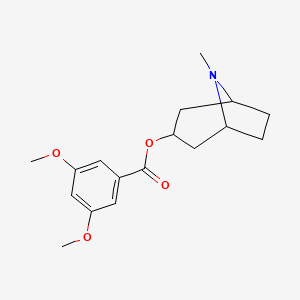
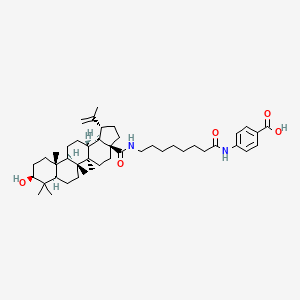

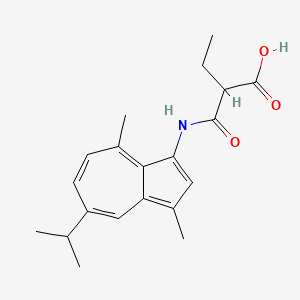
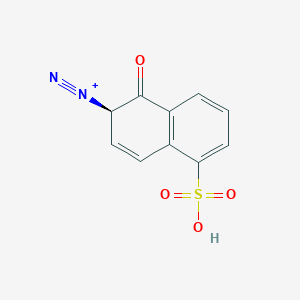
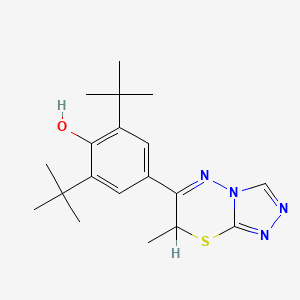


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
